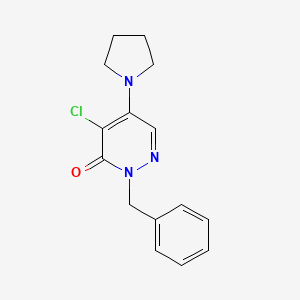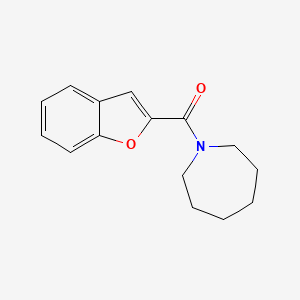![molecular formula C19H16FN5O B5765764 N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B5765764.png)
N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine, commonly known as F13714, is a novel compound that belongs to the class of tetrazole-based molecules. F13714 has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
Mecanismo De Acción
The mechanism of action of F13714 involves its binding to the dopamine D3 and serotonin 5-HT7 receptors. F13714 acts as a partial agonist at the dopamine D3 receptor, meaning that it activates the receptor but to a lesser extent than the endogenous ligand dopamine. F13714 also acts as an antagonist at the serotonin 5-HT7 receptor, meaning that it blocks the receptor from being activated by its endogenous ligand serotonin. The precise mechanism by which F13714 exerts its anti-inflammatory and anti-tumor effects is not fully understood but is thought to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
F13714 has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that F13714 can inhibit the proliferation and migration of various cancer cell lines, including breast, lung, and colon cancer cells. F13714 has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. In vivo studies have shown that F13714 can reduce the growth of breast and lung tumors in mice and can improve cognitive function in a mouse model of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
F13714 has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 and serotonin 5-HT7 receptors, its anti-inflammatory and anti-tumor activity, and its potential for the development of novel therapeutic agents. However, F13714 has several limitations, including its low solubility in water, its limited stability in biological fluids, and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the study of F13714. One direction is the development of novel therapeutic agents based on F13714 for the treatment of neurological and psychiatric disorders, such as addiction, schizophrenia, and Parkinson's disease. Another direction is the study of the anti-inflammatory and anti-tumor effects of F13714 in various disease models, including autoimmune diseases and cancer. Furthermore, the development of novel formulations and delivery systems for F13714 could improve its solubility and stability in biological fluids and enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of F13714 involves a multi-step process that starts with the reaction of 2-naphthol with 2-bromoethylfluorobenzene to yield 2-[(2-fluorobenzyl)oxy]-1-naphthylmethanol. The next step involves the conversion of the alcohol group to a tosylate, followed by the substitution of the tosylate group with sodium azide to yield the corresponding azide. The final step involves the reduction of the azide group to a tetrazole ring using triphenylphosphine and water. The overall yield of F13714 is approximately 10%.
Aplicaciones Científicas De Investigación
F13714 has been extensively studied for its potential applications in various fields. In medicinal chemistry, F13714 has been shown to exhibit potent and selective activity against the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. F13714 has also been shown to exhibit potent activity against the serotonin 5-HT7 receptor, which is involved in the regulation of mood, cognition, and sleep. In addition, F13714 has been shown to exhibit anti-inflammatory and anti-tumor activity, making it a potential candidate for the development of novel therapeutic agents.
Propiedades
IUPAC Name |
N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c20-17-8-4-2-6-14(17)12-26-18-10-9-13-5-1-3-7-15(13)16(18)11-21-19-22-24-25-23-19/h1-10H,11-12H2,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBWVLMGTJBMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNC3=NNN=N3)OCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5765692.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5765700.png)
![2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5765712.png)
![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5765718.png)


![6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5765730.png)

![3-(3,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5765745.png)


![methyl 4-{[4-(4-methoxyphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5765771.png)
